2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring:
- A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4,5-trimethoxyphenyl group. Methoxy groups are known to enhance lipophilicity and influence receptor binding in medicinal chemistry.
- A 4-ethylphenyl substituent at position 2 of the isoquinolinone core, contributing to steric bulk and modulating electronic properties.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-5-17-10-12-19(13-11-17)31-16-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-36-27)18-14-23(33-2)25(35-4)24(15-18)34-3/h6-16H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJJLWCQGIORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a dihydroisoquinoline core with substituents that may influence its pharmacological properties. This article reviews the existing literature on the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.524 g/mol. The compound features a unique arrangement of functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O5 |
| Molecular Weight | 483.524 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant activity against various cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against MCF-7 cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity . The presence of methoxy groups in the structure is believed to enhance its ability to scavenge free radicals. Studies have employed assays such as DPPH and ABTS to quantify this activity. Compounds with similar substituents have shown promising results in reducing oxidative stress markers in vitro .
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties . Preliminary assays indicate that it may inhibit the growth of certain bacterial strains by disrupting their cellular mechanisms. The exact pathways remain to be elucidated but could involve interference with bacterial enzyme activity .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of signaling pathways : Similar compounds have been shown to inhibit pathways involved in cell survival and proliferation (e.g., AKT/mTOR signaling).
- Induction of apoptosis : The ability to trigger programmed cell death in cancer cells is a key feature of many anticancer agents.
- Antioxidant activity : By scavenging free radicals, the compound may help mitigate oxidative damage in cells.
Case Studies and Research Findings
Several studies have focused on derivatives of this compound or structurally related molecules:
- Anticancer Efficacy : A study on thiazolidinone derivatives noted that modifications at specific positions significantly enhanced anticancer activity against MCF-7 cells .
- Antioxidant Evaluation : Research indicated that compounds with similar methoxy substitutions exhibited superior antioxidant effects compared to standard antioxidants like vitamin C .
- Synthesis and Characterization : Various synthetic routes have been explored for creating analogs of this compound, leading to enhanced biological profiles in preliminary evaluations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analog is 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS: 1358338-89-2) . Key differences include:
| Feature | Target Compound | Analog (CAS 1358338-89-2) |
|---|---|---|
| Oxadiazole Substituent | 3,4,5-Trimethoxyphenyl | 3,4-Dimethylphenyl |
| Isoquinolinone Substituent | 4-Ethylphenyl | Phenyl |
| Molecular Weight | Not reported | 393.4 g/mol |
- Trimethoxyphenyl vs.
- Ethylphenyl vs. Phenyl : The ethyl group may improve membrane permeability due to increased hydrophobicity.
Comparison with 1,2,4-Triazole Derivatives
Compounds like 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () share the 3,4,5-trimethoxyphenyl moiety but differ in core heterocycles:
- Oxadiazole vs. Triazole : Oxadiazoles are less basic than triazoles, which may alter pharmacokinetic properties such as metabolic stability.
- Biological Activity : Triazole derivatives with trimethoxyphenyl groups exhibit antifungal and antibiotic activities , whereas oxadiazoles are often explored for anticancer applications .
Data Table: Key Structural and Inferred Properties
| Compound Name | Core Structure | Substituents (Oxadiazole) | Substituents (Isoquinolinone) | Molecular Weight | Potential Activity |
|---|---|---|---|---|---|
| 2-(4-Ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-... | Isoquinolin-1-one | 3,4,5-Trimethoxyphenyl | 4-Ethylphenyl | Not reported | Anticancer, antimicrobial |
| 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-... (CAS 1358338-89-2) | Isoquinolin-1-one | 3,4-Dimethylphenyl | Phenyl | 393.4 g/mol | Not reported |
| 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-... | 1,2,4-Triazole | 3,4,5-Trimethoxyphenyl | 4-Bromophenyl, 2,6-difluorobenzyl | Not reported | Antifungal, antibiotic |
Research Implications
- Trimethoxyphenyl Group : This substituent’s role in tubulin inhibition (observed in combretastatin analogs) suggests the target compound may warrant evaluation in anticancer assays .
- Oxadiazole vs. Triazole : The oxadiazole’s lower basicity could reduce off-target interactions compared to triazoles, making it a candidate for selective drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
